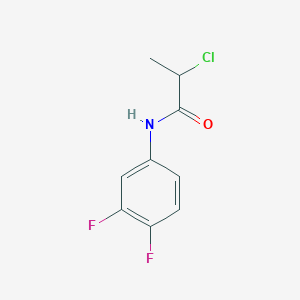

2-chloro-N-(3,4-difluorophenyl)propanamide

Description

BenchChem offers high-quality 2-chloro-N-(3,4-difluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3,4-difluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(3,4-difluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBXVFFWVLAFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-chloro-N-(3,4-difluorophenyl)propanamide

[1][2]

Molecular Identity & Physicochemical Data

This compound belongs to the class of

| Parameter | Specification |

| IUPAC Name | 2-chloro-N-(3,4-difluorophenyl)propanamide |

| CAS Registry Number | 868771-20-4 |

| Molecular Formula | C |

| Molecular Weight | 219.62 g/mol |

| Monoisotopic Mass | 219.026 g/mol |

| Physical State | Solid (typically off-white to pale beige powder) |

| Melting Point | 85–89 °C (Typical range for analogous |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2] |

| Reactive Moieties |

Synthetic Protocol: Acylation Workflow

The synthesis follows a nucleophilic acyl substitution mechanism. To ensure high purity and yield, anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.

Reaction Scheme

The core transformation involves the reaction of 3,4-difluoroaniline with 2-chloropropionyl chloride in the presence of a base scavenger.

Figure 1: Synthetic workflow for the acylation of 3,4-difluoroaniline.

Step-by-Step Methodology

-

Preparation : Charge a reaction vessel with 3,4-difluoroaniline (1.0 eq) and dry Dichloromethane (DCM) (10 volumes).

-

Base Addition : Add Triethylamine (1.1 eq) or Diisopropylethylamine (DIPEA).[1] Cool the mixture to 0–5 °C under nitrogen atmosphere.

-

Acylation : Add 2-chloropropionyl chloride (1.05 eq) dropwise over 30 minutes. The exotherm must be controlled to maintain T < 10 °C to prevent bis-acylation.

-

Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the aniline.

-

Workup :

-

Purification : Recrystallize from Hexane/EtOAc or Ethanol if necessary to achieve >98% purity.

Mechanistic Applications: The Oxindole Pathway

The primary value of 2-chloro-N-(3,4-difluorophenyl)propanamide lies in its ability to undergo intramolecular Friedel-Crafts alkylation .[1] This transformation yields 3,4-difluoro-substituted oxindoles , which are privileged scaffolds in kinase inhibitors and ion channel modulators.

Mechanism of Action

-

Activation : The

-chloro group is activated by a Lewis acid (e.g., AlCl₃). -

Cyclization : The electron-deficient phenyl ring attacks the activated alkyl center.

-

Re-aromatization : Loss of a proton restores aromaticity, forming the lactam ring.

Figure 2: Intramolecular cyclization pathway to access the oxindole scaffold.[1]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI):

-

Positive mode

and

-

Safety & Handling

-

Hazards : As an

-haloamide, this compound is a potential skin sensitizer and alkylating agent. It may cause severe eye irritation. -

Storage : Store at 2–8 °C under inert gas. Moisture sensitive (slow hydrolysis of the chloride).[1]

References

-

PubChem. (n.d.).[3] Compound Summary: 2-Chloro-N-(3,4-difluorophenyl)propanamide.[1][4] National Library of Medicine. Retrieved from [Link][1]

- Eastman, R. H., & Detert, F. L. (1948). The Synthesis of Oxindoles. Journal of the American Chemical Society.

Sources

- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 2. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 3. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 868771-20-4|2-Chloro-N-(3,4-difluorophenyl)propanamide|BLD Pharm [bldpharm.com]

The Ascendancy of Fluorine in Bioactive Phenyl Propanamides: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—confer a multitude of advantages to a parent molecule.[1][2] These benefits range from enhanced metabolic stability and increased binding affinity to target proteins, to modulated lipophilicity and bioavailability.[3][4] Consequently, a significant portion of newly approved drugs feature at least one fluorine atom.[5]

The phenyl propanamide scaffold, a common motif in numerous biologically active compounds, provides a versatile framework for the development of novel therapeutics. When combined with the strategic placement of fluorine atoms, this scaffold gives rise to a class of derivatives with significant potential across various therapeutic areas. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological activities, and structure-activity relationships of bioactive fluorinated phenyl propanamide derivatives. We will delve into specific examples, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, thereby providing a comprehensive resource for advancing the design and development of this promising class of molecules.

Synthetic Strategies for Fluorinated Phenyl Propanamide Derivatives

The synthesis of fluorinated phenyl propanamide derivatives requires careful consideration of the timing and method of fluorine incorporation. Two primary strategies are generally employed: the use of fluorinated starting materials or the late-stage fluorination of a propanamide scaffold.

Building from Fluorinated Precursors: A Robust Approach

The most common and often most reliable method involves the use of commercially available or readily synthesized fluorinated phenylacetic acid or aniline precursors. This approach allows for precise control over the position and number of fluorine substituents on the phenyl ring. The general synthetic route involves the coupling of a fluorinated phenylacetic acid derivative with an appropriate amine, or the acylation of a fluorinated aniline with a propanoyl chloride derivative.

A key advantage of this methodology is the avoidance of harsh fluorinating reagents in the final steps of the synthesis, which can sometimes lead to undesired side reactions or decomposition of complex molecules. The choice of coupling reagent is critical for achieving high yields and purity. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Late-Stage Fluorination: A Tool for Rapid Diversification

In some instances, particularly for the synthesis of a library of analogs for structure-activity relationship (SAR) studies, late-stage fluorination can be a powerful tool. This strategy involves introducing the fluorine atom at a later step in the synthetic sequence. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed for the fluorination of activated aromatic rings.

While this approach offers the advantage of rapidly generating a diverse set of fluorinated derivatives from a common precursor, it can be challenging to control the regioselectivity of the fluorination, and the reaction conditions may not be compatible with all functional groups present in the molecule.

Diagram of a General Synthetic Workflow:

Caption: General workflow for the synthesis of fluorinated phenyl propanamide derivatives.

Biological Activities of Fluorinated Phenyl Propanamide Derivatives

The introduction of fluorine into the phenyl propanamide scaffold has led to the discovery of compounds with a wide range of biological activities. Here, we highlight some of the key therapeutic areas where these derivatives have shown significant promise.

TRPV1 Antagonism for Pain Management

A significant body of research has focused on the development of fluorinated phenyl propanamide derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6] TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[4] Antagonism of TRPV1 is a promising therapeutic strategy for the treatment of various pain conditions, including inflammatory and neuropathic pain.[7]

The fluorinated phenyl propanamide scaffold has proven to be a privileged structure for potent and selective TRPV1 antagonism. The fluorine substitution on the phenyl ring is often crucial for achieving high binding affinity and functional activity.

Anticancer Activity

Emerging research suggests that fluorinated N-phenylpropanamide and related amide derivatives possess anticancer properties.[2][7] While the exact mechanisms of action are still under investigation for many of these compounds, some have been shown to induce apoptosis in cancer cell lines. The presence of fluorine can enhance the cytotoxic effects of these molecules, potentially by improving their cellular uptake or by modulating their interactions with intracellular targets. For instance, certain fluorinated phenylacetamide derivatives have demonstrated notable activity against prostate and breast cancer cell lines.[2]

Neuroprotective Potential

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fluorinated compounds are of particular interest in this field due to their potential to cross the blood-brain barrier, a significant hurdle for many central nervous system (CNS) drugs.[8][9] Some phenylpropanamide derivatives have exhibited neuroprotective properties in preclinical models, suggesting that fluorination could be a viable strategy to enhance the efficacy of this class of compounds for the treatment of neurological disorders.[1]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the fluorinated phenyl propanamide scaffold has provided valuable insights into the structural requirements for potent biological activity. SAR studies are crucial for optimizing lead compounds and designing new derivatives with improved pharmacological profiles.

SAR of Fluorinated Phenyl Propanamide TRPV1 Antagonists

Extensive SAR studies have been conducted on fluorinated phenyl propanamide derivatives as TRPV1 antagonists. These studies have revealed several key structural features that govern their potency and selectivity.

-

Position of Fluorine Substitution: The position of the fluorine atom on the phenyl ring has a profound impact on antagonist activity. For example, in a series of N-(4-t-butylbenzyl)-2-(4-methylsulfonylaminophenyl) propanamides, a 3-fluoro substituent on the phenyl ring was found to be optimal for high binding affinity and potent antagonism of both rat and human TRPV1.[10]

-

Stereochemistry: The stereochemistry of the propanamide moiety is often critical for activity. In many cases, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for effective binding to the receptor.

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen also plays a crucial role in determining the antagonist potency. Bulky, hydrophobic groups, such as a t-butylbenzyl group, are often favored for optimal interaction with the receptor.

Table 1: SAR of Fluorinated Phenyl Propanamide Derivatives as TRPV1 Antagonists

| Compound | Phenyl Ring Substitution | Amide N-Substituent | Ki (nM) for hTRPV1 | Reference |

| 1 | 3-Fluoro-4-methylsulfonylamino | 4-t-butylbenzyl | 0.2 | |

| 2 | 4-Methylsulfonylamino | 4-t-butylbenzyl | 2.5 | [10] |

| 3 | 3,5-Difluoro-4-methylsulfonylamino | 4-t-butylbenzyl | 0.6 |

Experimental Protocols

To provide a practical guide for researchers, this section details a representative experimental protocol for the synthesis and biological evaluation of a bioactive fluorinated phenyl propanamide derivative.

Synthesis of (S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide

This protocol describes the synthesis of a potent TRPV1 antagonist, highlighting the key steps and considerations for a successful synthesis.

Step 1: Synthesis of 2-(3-Fluoro-4-nitrophenyl)propanoic acid

-

To a solution of 3-fluoro-4-nitrotoluene in a suitable solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

After stirring for a defined period, quench the reaction with an excess of solid carbon dioxide (dry ice).

-

Allow the reaction mixture to warm to room temperature and then acidify with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-(3-fluoro-4-nitrophenyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the corresponding aniline derivative.

Step 3: Sulfonylation of the Aniline

-

Dissolve the aniline derivative in a suitable solvent (e.g., dichloromethane or pyridine).

-

Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.

-

Allow the reaction to stir at room temperature until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonamide.

Step 4: Amide Coupling

-

To a solution of the sulfonamide-containing carboxylic acid in an appropriate solvent (e.g., DMF or CH2Cl2), add a coupling reagent (e.g., EDC/HOBt).

-

After a short activation period, add 4-t-butylbenzylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Purify the final product by column chromatography to obtain (S)-N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide.

Biological Evaluation: In Vitro TRPV1 Antagonist Assay

Cell Culture:

-

Maintain Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Calcium Influx Assay:

-

Plate the hTRPV1-CHO cells in 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Pre-incubate the cells with varying concentrations of the test compound (fluorinated phenyl propanamide derivative) for a specified period.

-

Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the inhibitory concentration (IC50) of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanism of Action

The biological effects of bioactive fluorinated phenyl propanamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

TRPV1-Mediated Signaling Pathway

TRPV1 activation leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[4] This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The sustained influx of Ca2+ can also trigger the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the sensory nerve endings, contributing to neurogenic inflammation.[7]

Fluorinated phenyl propanamide TRPV1 antagonists act by competitively binding to the receptor, thereby preventing the binding of endogenous and exogenous agonists. This blockade inhibits the opening of the ion channel, preventing cation influx and the subsequent downstream signaling events that lead to pain and inflammation.

Diagram of the TRPV1 Signaling Pathway and Antagonism:

Caption: Simplified TRPV1 signaling pathway and the mechanism of antagonism by fluorinated phenyl propanamides.

Future Perspectives and Conclusion

The field of bioactive fluorinated phenyl propanamide derivatives continues to be a fertile ground for drug discovery. While significant progress has been made in the development of potent TRPV1 antagonists for pain management, the exploration of their potential in other therapeutic areas, such as oncology and neurodegenerative diseases, is still in its early stages. Future research should focus on elucidating the mechanisms of action of these compounds in different disease contexts and on optimizing their pharmacokinetic and pharmacodynamic properties.

The strategic use of fluorine has undoubtedly unlocked new possibilities for the phenyl propanamide scaffold. The principles and methodologies outlined in this technical guide provide a solid foundation for researchers to design and synthesize novel derivatives with enhanced therapeutic potential. As our understanding of the intricate roles of fluorine in molecular recognition and biological function deepens, we can anticipate the development of even more effective and safer drugs based on this versatile chemical framework.

References

-

Structurally Diverse Phenylpropanamides from Cannabis Fructus and Their Potential Neuroprotective Effects. J Agric Food Chem. 2024;72(23):9633-9645. [Link][1]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(Suppl):191-197. [Link][2]

-

Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. [Link]

-

TRPV1 Antagonism: From Research to Clinic. In: Ion Channels as Drug Targets. ; 2015. [Link][4]

-

Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. [Link]

-

Gaye B, Adejare A. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Med Chem. 2009;1(5):887-899. [Link][8]

-

Gomes B, Loureiro JA, Coelho MA, Pereira MC. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Curr Pharm Des. 2015;21(39):5725-5735. [Link][6]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Adv. 2024;14(25):17947-17981. [Link][5]

-

Szallasi A. Small molecule vanilloid TRPV1 receptor antagonists approaching drug status: can they live up to the expectations? Naunyn Schmiedebergs Arch Pharmacol. 2006;373(4):273-286. [Link][7]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules. 2022;27(23):8283. [Link][7]

-

Lee J, et al. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure-Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. J Med Chem. 2012;55(17):7591-7603. [Link]

-

Kim YS, et al. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorg Med Chem. 2012;20(1):215-224. [Link]

-

Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem Lett. 2018;28(14):2465-2469. [Link]

-

Kim YS, et al. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorg Med Chem. 2012;20(1):215-224. [Link][10]

Sources

- 1. Structurally Diverse Phenylpropanamides from Cannabis Fructus and Their Potential Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-chloro-N-(3,4-difluorophenyl)propanamide from 3,4-difluoroaniline

Executive Summary

Target Compound: 2-chloro-N-(3,4-difluorophenyl)propanamide (CAS: 868771-20-4) Primary Application: Pharmaceutical and agrochemical intermediate.[1] Reaction Class: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

This guide details the synthesis of 2-chloro-N-(3,4-difluorophenyl)propanamide, a halogenated amide scaffold frequently utilized in the development of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides. The protocol employs a robust acylation strategy, reacting 3,4-difluoroaniline with 2-chloropropanoyl chloride under anhydrous conditions. This method is prioritized for its high atom economy, operational simplicity, and scalability.

Chemical Identity & Properties

| Property | Reactant A | Reactant B | Product |

| Name | 3,4-Difluoroaniline | 2-Chloropropanoyl chloride | 2-Chloro-N-(3,4-difluorophenyl)propanamide |

| CAS | 36556-48-6 | 7623-09-8 | 868771-20-4 |

| MW ( g/mol ) | 129.11 | 126.97 | 219.62 |

| Physical State | Solid/Liquid (mp 38°C) | Liquid | Solid (White/Off-white) |

| Density | 1.29 g/mL | 1.25 g/mL | ~1.35 g/mL (predicted) |

| Hazards | Toxic, Irritant | Corrosive, Lachrymator | Irritant |

Strategic Reaction Design

Retrosynthetic Logic

The target molecule contains an amide bond linking an electron-deficient aniline to an

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. The base (Triethylamine) is critical to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Figure 1: Mechanistic pathway of the acylation reaction.

Safety Assessment (HSE)

CRITICAL WARNING: This protocol involves corrosive acyl chlorides and toxic anilines. All operations must be performed in a functioning fume hood.

-

3,4-Difluoroaniline: Toxic by inhalation and ingestion. Readily absorbed through the skin. permeation resistant gloves (Nitrile > 0.11mm or Laminate) are required.

-

2-Chloropropanoyl chloride: Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas.

-

Dichloromethane (DCM): Volatile organic solvent. Suspected carcinogen.

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.3 g of aniline) Expected Yield: 85-95%

Materials

-

3,4-Difluoroaniline: 1.29 g (10.0 mmol)

-

2-Chloropropanoyl chloride: 1.40 g (11.0 mmol, 1.1 eq)

-

Triethylamine (TEA): 1.52 g (1.5 mL, 15.0 mmol, 1.5 eq)

-

Dichloromethane (DCM): 50 mL (Anhydrous preferred)

-

1N HCl (aq), Sat. NaHCO₃, Brine, MgSO₄ (drying agent).

Step-by-Step Procedure

Step 1: Reaction Setup

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with Nitrogen or Argon to create an inert atmosphere.

-

Add 3,4-Difluoroaniline (1.29 g) and DCM (40 mL) . Stir until fully dissolved.

-

Add Triethylamine (1.5 mL) via syringe.

-

Expert Insight: TEA is added before the acid chloride to ensure immediate neutralization of HCl, protecting the acid-sensitive aniline from protonation which would deactivate it.

-

Step 2: Controlled Addition 5. Cool the reaction mixture to 0°C using an ice-water bath. 6. Dilute 2-Chloropropanoyl chloride (1.40 g) in DCM (10 mL) in a separate vial. 7. Add the acid chloride solution dropwise to the RBF over 10-15 minutes.

- Expert Insight: The reaction is exothermic. Dropwise addition at 0°C prevents thermal runaway and minimizes side reactions (e.g., bis-acylation).

Step 3: Reaction & Monitoring 8. Allow the mixture to warm to Room Temperature (RT) naturally. 9. Stir for 2–3 hours . 10. Validation: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot (lower Rf) should disappear, replaced by a higher Rf amide spot.

Step 4: Workup (Extraction) 11. Quench the reaction by adding Water (20 mL) . 12. Transfer to a separatory funnel. Separate the organic layer (bottom).[2] 13. Acid Wash: Wash the organic layer with 1N HCl (2 x 20 mL) .

- Why? Removes unreacted aniline and excess TEA.

- Base Wash: Wash with Sat. NaHCO₃ (2 x 20 mL) .

- Why? Removes any hydrolyzed propanoic acid by-products.

- Final Wash: Wash with Brine (20 mL) .

Step 5: Isolation 16. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ . 17. Filter off the drying agent. 18. Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 6: Purification 19. Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (hot dissolution in min. EtOAc, add Hexanes until cloudy, cool). 20. Dry the solid under high vacuum to remove trace solvent.

Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

-

1H NMR (400 MHz, CDCl3):

- 8.20 (br s, 1H, NH) - Broad singlet indicating amide proton.

- 7.60 (m, 1H, Ar-H), 7.10-7.20 (m, 2H, Ar-H) - Aromatic region showing 3 protons.

- 4.55 (q, J = 7.0 Hz, 1H, CH -Cl) - Characteristic quartet for the alpha-proton.

- 1.80 (d, J = 7.0 Hz, 3H, CH3 ) - Doublet for the methyl group.

-

LC-MS (ESI):

-

Observe [M+H]+ peak at 220.0 (Cl-35 isotope) and 222.0 (Cl-37 isotope) in a 3:1 ratio.

-

-

Appearance: White crystalline solid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Ensure DCM is anhydrous; minimize exposure to air during addition. |

| Impurity: Starting Aniline | Incomplete reaction | Increase acid chloride to 1.2 eq; extend reaction time; check if TEA is sufficient. |

| Impurity: Dimerization | High local concentration | Ensure rigorous stirring and slow, dropwise addition of the acid chloride. |

| Oiling out | Residual solvent | Dry under high vacuum for >4 hours; trituratem with cold hexanes. |

References

-

Compound Verification: PubChem. 2-chloro-N-(3,4-difluorophenyl)propanamide (CID 868771-20-4). National Library of Medicine. [Link]

-

General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

- Reaction Precedent: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Notes and Protocols: The Utility of 2-chloro-N-(3,4-difluorophenyl)propanamide as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and safe handling of 2-chloro-N-(3,4-difluorophenyl)propanamide. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Significance in Medicinal Chemistry

2-chloro-N-(3,4-difluorophenyl)propanamide (CAS No: 868771-20-4) is a halogenated aromatic amide that serves as a versatile intermediate in organic synthesis.[1] Its structure combines a reactive α-chloro amide moiety with a difluorinated phenyl ring. This combination is particularly valuable in pharmaceutical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, while the chloro-amide group provides a reactive handle for subsequent chemical modifications, such as nucleophilic substitutions or coupling reactions.[2] This makes the compound an attractive building block for constructing more complex and biologically active molecules.

Physicochemical and Structural Data

A summary of the key properties of the title compound is provided below for easy reference.

| Property | Value | Source |

| CAS Number | 868771-20-4 | [1] |

| Molecular Formula | C₉H₈ClF₂NO | [1][3] |

| Molecular Weight | 219.62 g/mol | [1] |

| IUPAC Name | 2-chloro-N-(3,4-difluorophenyl)propanamide | [3] |

| SMILES | CC(Cl)C(O)=NC1=CC=C(F)C(F)=C1 | [1] |

| Physical Form | Powder / Solid | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |

Experimental Workflow Overview

The overall process, from synthesis to a purified and validated intermediate ready for subsequent steps, follows a logical progression. This workflow is designed to ensure high purity and structural confirmation, which are critical for its use in pharmaceutical applications.

Figure 1: General experimental workflow.

Protocol 1: Synthesis via Amide Coupling

This protocol details the synthesis of the title compound through a standard nucleophilic acyl substitution reaction between 3,4-difluoroaniline and 2-chloropropanoyl chloride. This is a robust and widely applicable method for forming N-aryl amides.[5]

Reaction Principle: The lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.[6][7] The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the stable amide bond. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Figure 2: Mechanism of nucleophilic acyl substitution.

Materials and Reagents:

-

3,4-Difluoroaniline

-

2-Chloropropanoyl chloride

-

Triethylamine (Et₃N) or Pyridine (dried)

-

Dichloromethane (DCM) or Toluene (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: To the flask, add 3,4-difluoroaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of aniline).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

-

Reagent Addition: In a separate, dry container, dissolve 2-chloropropanoyl chloride (1.05 eq) and triethylamine (1.1 eq) in a small amount of anhydrous DCM.

-

Reaction: Add the 2-chloropropanoyl chloride/base solution dropwise to the cooled aniline solution over 20-30 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline spot has been consumed. A typical mobile phase is a mixture of hexanes and ethyl acetate.[5]

Protocol 2: Workup and Purification

Proper workup is essential to remove unreacted starting materials, the base, and its salt, leading to a crude product that can be effectively purified.

Procedure:

-

Quenching: Transfer the reaction mixture to a separatory funnel.

-

Acid Wash: Wash the organic layer sequentially with 1M hydrochloric acid (HCl) (2 x 20 mL). This step removes the excess triethylamine and any remaining unreacted 3,4-difluoroaniline by forming water-soluble ammonium salts.

-

Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) to neutralize any remaining acidic species.

-

Brine Wash: Wash with brine (saturated NaCl solution) (1 x 20 mL) to remove the bulk of the water from the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and collect the filtrate.[5]

-

Concentration: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude solid product.[8]

-

Purification (Recrystallization): a. Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or toluene. b. If needed, add a co-solvent in which the product is less soluble (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9] d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Protocol 3: Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized intermediate before its use in subsequent pharmaceutical syntheses.[5]

| Analytical Technique | Parameter | Expected Result |

| HPLC | Purity | >98% peak area |

| Mass Spectrometry (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z = 220.03 |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | Signals corresponding to aromatic (Ar-H), methine (CH-Cl), and methyl (CH₃) protons. |

| Melting Point | Range | A sharp, defined melting point range, indicating high purity. |

Application as a Pharmaceutical Building Block

2-chloro-N-(3,4-difluorophenyl)propanamide is a valuable synthon. The α-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, thiols, azides), thereby enabling the construction of more elaborate molecular architectures. This strategic positioning of a reactive site is a cornerstone of modern drug discovery.

Figure 3: Role as a versatile synthetic intermediate.

Safety and Handling

Working with halogenated organic compounds requires strict adherence to safety protocols.

-

Hazard Classification: Based on structurally similar compounds, 2-chloro-N-(3,4-difluorophenyl)propanamide should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[11]

-

-

Fire Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11] Use fire extinguishers appropriate for the surrounding fire conditions.

References

- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

-

Safety Data Sheet - Carl ROTH. (Source: Carl ROTH). [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

- WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

-

Reactions and Mechanisms - Master Organic Chemistry. (Source: Master Organic Chemistry). [Link]

-

Analytical Method Summaries. (Source: ALS). [Link]

- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (Source: Medium). [Link]

-

Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (Source: Compound Interest). [Link]

-

Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement - YouTube. (Source: The Organic Chemistry Tutor). [Link]

-

2-chloro-n-(3,4-difluorophenyl)propanamide (C9H8ClF2NO) - PubChemLite. (Source: PubChemLite). [Link]

-

2-chloro-N-(3,4-dimethylphenyl)propanamide | C11H14ClNO | CID 11586530 - PubChem. (Source: PubChem). [Link]

-

Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. (Source: PrepChem.com). [Link]

-

Organic Reactions & Reaction Mechanisms/2 - WikiEducator. (Source: WikiEducator). [Link]

-

Common Classes of Organic Reactions - Chemistry LibreTexts. (Source: Chemistry LibreTexts). [Link]

-

Purification and Isolation of α-Chloro-β-Lactone Precursor - Bridgewater College Digital Commons. (Source: Bridgewater College). [Link]

-

Propenylamine, 1-chloro-N,N,2-trimethyl - Organic Syntheses Procedure. (Source: Organic Syntheses). [Link]

Sources

- 1. 868771-20-4|2-Chloro-N-(3,4-difluorophenyl)propanamide|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. PubChemLite - 2-chloro-n-(3,4-difluorophenyl)propanamide (C9H8ClF2NO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-chloro-N-(3,4-dimethylphenyl)propanamide | C11H14ClNO | CID 11586530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. eurofinsus.com [eurofinsus.com]

Application Note: 2-chloro-N-(3,4-difluorophenyl)propanamide as a Versatile Building Block for the Synthesis of Novel Ticagrelor Analogs

Abstract

Ticagrelor is a potent and reversible P2Y12 receptor antagonist critical in the management of acute coronary syndromes.[1] The exploration of its structure-activity relationship (SAR) through the synthesis of analogs is a key strategy in the development of next-generation antiplatelet agents with potentially improved pharmacokinetic profiles or novel activity. This document provides a detailed guide on the synthesis and application of 2-chloro-N-(3,4-difluorophenyl)propanamide , a strategic building block for creating a specific class of Ticagrelor analogs. We present validated protocols for the synthesis of this intermediate and its subsequent coupling to a core triazolopyrimidine scaffold, enabling researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Introduction: The Rationale for Fluorinated Analogs

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The 3,4-difluorophenyl moiety present in Ticagrelor is critical for its binding and overall efficacy. By retaining this key feature and introducing a flexible, reactive linker, we can systematically probe other regions of the molecule.

The building block, 2-chloro-N-(3,4-difluorophenyl)propanamide, serves two primary purposes:

-

Preservation of the Key Fluorinated Moiety: It maintains the 3,4-difluorophenyl group known to be important for the desired pharmacological activity.

-

Introduction of a Reactive Handle: The α-chloro group on the propanamide linker provides a site for nucleophilic substitution, allowing for covalent linkage to the core amine of a triazolopyrimidine intermediate, a common precursor in Ticagrelor synthesis.[4] This approach modifies the cyclopropylamine side chain of Ticagrelor, offering a direct path to novel analogs.

Synthesis Protocol: 2-chloro-N-(3,4-difluorophenyl)propanamide

The synthesis of the title building block is achieved through a standard amide coupling reaction between 3,4-difluoroaniline and 2-chloropropanoyl chloride. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive acyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is included to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈ClF₂NO | PubChem CID 11506804[5] |

| Molecular Weight | 219.62 g/mol | PubChem CID 11506804[5] |

| Monoisotopic Mass | 219.02625 Da | PubChem CID 11506804[5] |

| Predicted XlogP | 2.3 | PubChem CID 11506804[5] |

Experimental Workflow: Synthesis of the Building Block

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Synthesis Protocol

-

Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of aniline).

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Cool the flask to 0-5 °C using an ice bath.

-

Acylation: Slowly add 2-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and aniline), saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude solid can be further purified by recrystallization if necessary. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Synthesis of a Ticagrelor Analog

This protocol describes the nucleophilic substitution reaction between the synthesized building block and a key triazolopyrimidine intermediate. This intermediate contains a primary or secondary amine that displaces the chloride on the propanamide, forming the final Ticagrelor analog. The synthesis of the core intermediate, such as 7-amino-3-(cyclopentyl)-5-(propylthio)-3H-[1][6]triazolo[4,5-d]pyrimidine, can be adapted from established literature procedures for Ticagrelor synthesis.[4]

General Reaction Scheme

The core of this application is the coupling of the building block with an amine-functionalized triazolopyrimidine scaffold. This reaction typically requires a base to facilitate the nucleophilic attack and an appropriate solvent.

Experimental Workflow: Analog Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-chloro-n-(3,4-difluorophenyl)propanamide (C9H8ClF2NO) [pubchemlite.lcsb.uni.lu]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

Troubleshooting & Optimization

Removing unreacted 3,4-difluoroaniline from amide product

Topic: Removing Unreacted 3,4-Difluoroaniline (DFA) from Amide Products[1][2]

Executive Summary

Removing 3,4-difluoroaniline (DFA) from amide coupling mixtures is a common but deceptive challenge.[1][2] Unlike standard anilines, DFA is significantly electron-deficient due to the two fluorine atoms.[1][2] This lowers its basicity (pKa

This guide provides three validated protocols to remove DFA, structured by operational scale and required purity.

Module 1: The Chemist's Diagnostic (The "Why")

Before attempting purification, understand the physicochemical enemy.[2] You are likely facing one of two scenarios:

-

The "Ghost" Impurity: You performed an acidic wash, but DFA is still visible by TLC/LCMS.[2]

-

The "Slow" Scavenge: You added a standard scavenger resin, but the impurity persists after 16 hours.[2]

The Root Cause: pKa Mismatch Standard extractive workups rely on protonating the amine to form a water-soluble salt.[2]

The Trap: A standard citric acid wash (pH ~3–4) is not acidic enough to fully protonate DFA.[2] According to the Henderson-Hasselbalch equation, to protonate >99% of a base, the aqueous pH must be at least 2 units below the pKa.

-

Solution: You must use a stronger inorganic acid (e.g., 1M HCl) or a specialized scavenger protocol.[2]

Module 2: Decision Matrix & Workflow

Use the following logic flow to select the correct protocol for your specific situation.

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and chemical stability.

Module 3: Protocol A – Optimized Liquid-Liquid Extraction (LLE)

Best For: Scale >100 mg, acid-stable products.[1][2]

Mechanism: Aggressive protonation using inorganic acid to force the partition coefficient (

Reagents Required

-

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2] Avoid Ethyl Acetate if possible (DFA HCl salt has partial solubility in wet EtOAc).[2]

-

Acid: 1N Hydrochloric Acid (HCl).[2]

-

Brine: Saturated NaCl.

Step-by-Step Procedure

-

Dilution: Dilute the crude reaction mixture with DCM (10–20 mL per mmol of substrate).

-

The Critical Wash (pH Control):

-

Neutralization (Optional but Recommended):

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting Table: LLE

| Symptom | Probable Cause | Corrective Action |

|---|---|---|

| DFA remains in Organic Layer | pH was > 1.0. | Use 2N HCl or increase wash volume.[2] |

| DFA remains in Organic Layer | Solvent is too polar (EtOAc/THF).[2] | Switch to DCM or Chloroform.[2] |

| Product lost to Aqueous | Product is basic (e.g., contains pyridine/amine).[2] | Switch to Protocol C (Chromatography).[2] |

Module 4: Protocol B – Solid-Phase Scavenging

Best For: Small scale (<100 mg), parallel synthesis, or acid-sensitive compounds (e.g., Boc-protected amines).[1][2] Mechanism: Covalent capture of the nucleophilic aniline using an electrophilic resin.[2]

Critical Insight: Because DFA is electron-deficient, it reacts slowly with standard scavengers.[1][2] You must drive the kinetics.[2]

Recommended Resins

-

MP-Isocyanate (Macroporous): Preferred.[1][2] Works in non-swelling solvents and has faster kinetics.[2][3]

-

PS-Isocyanate (Gel-type): Acceptable but requires swelling solvents (DCM/THF).[1][2]

Step-by-Step Procedure

-

Stoichiometry: Add 3.0 – 5.0 equivalents of Isocyanate resin relative to the excess DFA estimated.[2] (Standard 1.5 eq is insufficient for deactivated anilines).[2]

-

Solvent: Dissolve crude in DCM, DCE, or THF.

-

Incubation (The Driver):

-

Standard: Shake at Room Temperature for 16–24 hours.

-

Accelerated: Heat to 50–60°C for 4–6 hours (Ensure product stability).

-

-

Filtration: Filter through a frit or Celite pad to remove the resin-bound impurity.[1][2]

-

Concentration: Evaporate solvent.

Figure 2: Reaction of electron-deficient DFA with Isocyanate resin.[1][2] The urea bond formation is irreversible.

Module 5: Protocol C – Chromatography (Polishing)[2]

Best For: Final purification if Protocols A/B leave trace residues (>98% purity required).[2]

Stationary Phase: Silica Gel (Normal Phase).[2] Mobile Phase: Hexanes/Ethyl Acetate or DCM/MeOH.[2]

Technical Tip: DFA is less polar than most amides but can "tail" on silica.[2]

-

TLC Visualization: DFA stains poorly with KMnO4. Use UV (254 nm) or Iodine stain .[2]

-

Gradient: Run a shallow gradient (e.g., 0%

30% EtOAc in Hexanes). The lipophilic DFA usually elutes before the amide product.

Frequently Asked Questions (FAQ)

Q1: Can I use 10% Citric Acid if I wash 5 times? A: Likely no.[1][2] At pH 4 (Citric acid), the ratio of [DFA]:[DFA-H+] is still significant because the pKa is ~3.[2] Even with multiple washes, the equilibrium favors the neutral organic-soluble form.[2] You need pH < 1.[2]

Q2: My product has a Boc group. Will 1M HCl remove it? A: It is risky.[2] 1M HCl wash is rapid (<5 mins), but Boc groups are acid-labile.[1][2] For Boc-protected compounds, use Protocol B (Scavenging) or Protocol C (Chromatography) .[1][2] Alternatively, use a phosphate buffer adjusted to pH 2.5 (safer, but less effective).[1][2]

Q3: Why is the scavenger resin not working after 2 hours? A: Electronic effects. The fluorine atoms on DFA pull electron density away from the amine, making it a poor nucleophile. It attacks the isocyanate resin much slower than benzylamine or aniline.[2] You must increase time (overnight) or temperature (60°C).[2]

Q4: Is 3,4-difluoroaniline toxic? A: Yes. Like most anilines, it is toxic by inhalation, ingestion, and skin contact.[1][2] It may cause methemoglobinemia.[2] Always handle in a fume hood and treat aqueous waste streams as hazardous.[2]

References

-

pKa and Chemical Properties

-

Scavenger Resin Kinetics

-

Amide Coupling Workup Strategies

-

General Purification Methodology

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,4-difluoroaniline before handling.

Sources

Handling moisture sensitivity of 2-chloro-N-(3,4-difluorophenyl)propanamide precursors

Ticket ID: #AMIDE-2CP-34DF Subject: Handling moisture sensitivity of 2-chloro-N-(3,4-difluorophenyl)propanamide precursors Status: [RESOLVED] Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the critical moisture sensitivity encountered during the synthesis of 2-chloro-N-(3,4-difluorophenyl)propanamide . This reaction involves the nucleophilic acyl substitution of 3,4-difluoroaniline with 2-chloropropanoyl chloride .

The primary failure mode in this synthesis is the competitive hydrolysis of the acid chloride precursor. If ambient moisture is not rigorously excluded, 2-chloropropanoyl chloride hydrolyzes to 2-chloropropionic acid and hydrochloric acid (HCl), irreversibly quenching the reagent before it can couple with the amine. This results in low yields, difficult purification, and stoichiometry errors.

Module 1: Reagent Integrity (The Pre-Game)

Root Cause Analysis: Precursor Instability

Before starting the reaction, you must ensure your inputs are viable. The 2-chloropropanoyl chloride is the "weak link" in this chain.

| Reagent | CAS No.[1][2][3] | Moisture Sensitivity | Critical Handling Requirement |

| 2-Chloropropanoyl chloride | 7623-09-8 | High (Violent Hydrolysis) | Store under inert gas (Ar/N₂). Handle in a fume hood. Clear/yellow liquid; if cloudy or fuming, it has hydrolyzed. |

| 3,4-Difluoroaniline | 3863-11-4 | Moderate (Hygroscopic) | Store in a cool, dry place. If the solid clumps or is dark brown, recrystallize before use to remove oxidation products. |

| Dichloromethane (DCM) | 75-09-2 | Low (Solvent) | Must be anhydrous (<50 ppm H₂O). Use a solvent purification system (SPS) or dry over molecular sieves (3Å or 4Å). |

FAQ: Reagent Troubleshooting

Q: My 2-chloropropanoyl chloride is fuming when I open the bottle. Is it usable? A: The "fume" is Hydrogen Chloride (HCl) gas, generated by the reaction of the acid chloride with atmospheric moisture.

-

Diagnosis: Significant hydrolysis has occurred.

-

Resolution: If the liquid is still mostly clear, you can use it but must distill it first to remove the acid byproduct. If it is cloudy or viscous, discard and replace . Using degraded acid chloride introduces 2-chloropropionic acid impurities that are difficult to separate from the final amide.

Q: How do I dry the 3,4-difluoroaniline if it looks wet? A: Do not heat it in an oven, as anilines can oxidize.

-

Protocol: Dissolve the aniline in DCM, dry the solution over anhydrous Magnesium Sulfate (MgSO₄), filter, and remove the solvent under vacuum. Store the resulting solid in a desiccator.

Module 2: Reaction Execution (The Protocol)

The Competitive Pathway Visualization

The following diagram illustrates the "race" between the desired amidation and the parasitic hydrolysis. You must bias the system to favor the blue path.

Caption: Logical flow of competitive reaction pathways. Path A (Green) requires anhydrous conditions to outcompete Path B (Red).

SOP: Anhydrous Dropwise Addition

Objective: Maximize yield by minimizing local concentration of acid chloride relative to the base scavenger.

Reagents:

-

3,4-Difluoroaniline (1.0 equiv)

-

2-Chloropropanoyl chloride (1.1 equiv)[4]

-

Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

-

Anhydrous DCM (0.1 M concentration relative to amine)

Step-by-Step Protocol:

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (N₂). Equip with a magnetic stir bar and a pressure-equalizing addition funnel.

-

The Base Layer: Add 3,4-difluoroaniline and Triethylamine (TEA) to the flask. Dissolve in anhydrous DCM.

-

Why TEA? It acts as an "HCl Sponge." The reaction produces HCl; without a base, the aniline would protonate (forming a salt) and become non-nucleophilic, stopping the reaction.

-

-

Thermal Control: Submerge the flask in an ice/water bath (0°C) .

-

Why? The reaction is exothermic.[3] Heat accelerates hydrolysis (if any moisture is present) and can cause side reactions.

-

-

The Critical Addition: Dissolve the 2-chloropropanoyl chloride in a small volume of DCM and transfer it to the addition funnel. Add this solution dropwise over 30-60 minutes.

-

Troubleshooting: If you see immediate white smoke (fuming) inside the flask, your solvent is wet. Stop and dry your solvent.

-

-

Completion: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

Module 3: Post-Reaction & Purification

Ticket Resolution: Quality Control

Q: I have a white solid precipitate in my reaction flask. Did it fail? A: Likely No .

-

Explanation: The white solid is usually Triethylamine Hydrochloride (TEA·HCl) , the salt byproduct formed when the base neutralizes the HCl. This is a sign the reaction worked.

-

Action: Filter this solid off or dissolve it during the aqueous workup.

Q: My NMR shows a "doublet" peak that shouldn't be there. A: Check for the 2-chloropropionic acid impurity (approx. 1.7 ppm and 4.5 ppm).

-

Cause: Hydrolysis of the starting material.

-

Removal: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) . This converts the acid impurity into its water-soluble salt, which moves to the aqueous layer, leaving your pure amide in the organic layer.

Summary of Purification Data

| Method | Target Impurity | Procedure |

| Acid Wash (1M HCl) | Unreacted Aniline | Wash organic layer 2x. Aniline forms a salt and enters water. |

| Base Wash (Sat. NaHCO₃) | Hydrolysis Byproduct (Acid) | Wash organic layer 2x. Acid forms a salt and enters water. |

| Recrystallization | Trace Impurities | Dissolve in hot Hexanes/DCM mixture; cool slowly. |

References

-

Wikipedia. (n.d.). 2-Chloropropionic acid (Hydrolysis Product). Retrieved from [Link]

Sources

Overcoming solubility issues of 2-chloro-N-(3,4-difluorophenyl)propanamide in NMR

Technical Support Center: NMR Solubility Guide for 2-Chloro-N-(3,4-difluorophenyl)propanamide

Case Overview & Diagnostic

Subject: 2-Chloro-N-(3,4-difluorophenyl)propanamide Molecular Formula: C₉H₈ClF₂NO Key Structural Features:

-

Lipophilic Domain: 3,4-Difluorophenyl ring (electron-poor, hydrophobic).[1][2][3][4][5][6]

-

H-Bonding Domain: Secondary amide (-CONH-).[1][2][3][4][5][6]

-

Reactive/Polar Domain:

-Chloroalkyl chain.[1][2][3][4][5][6]

Common Issue: Users frequently report broad signals, missing amide protons, or precipitation when attempting high-concentration experiments (e.g.,

Part 1: Diagnostic Workflow (Is it Insolubility or Aggregation?)

Before altering your solvent system, confirm the nature of the problem.[3][6] Amides with halogenated aromatic rings often exhibit intermolecular hydrogen bonding in non-polar solvents, leading to aggregation rather than simple insolubility.[1][2][3][6]

Q: My sample looks clear, but the NMR peaks are broad. Is it insoluble? A: Likely not. If the solution is clear, you are experiencing aggregation or rotameric exchange .[1][2][3]

-

Aggregation: The amide NH hydrogen bonds with the carbonyl of another molecule, forming dimers or oligomers.[1][2][3] This increases the effective molecular weight, shortening

relaxation and broadening peaks.[3][6] -

Rotamers: Restricted rotation around the C-N amide bond can create two distinct species on the NMR timescale.[1][2][3][5]

Q: There is visible particulate matter.[1][2][3][5][6] What should I do? A: Do not run the spectrum yet. Suspended particles ruin magnetic field homogeneity (shimming), leading to distorted lineshapes that mimic poor solubility.[1][2][3][4][6]

-

Protocol: Centrifuge the NMR tube (if using a specialized rotor) or filter the solution through a 0.2

m PTFE syringe filter into a fresh tube.

Part 2: Solvent Selection Decision Matrix

The choice of solvent dictates the disruption of intermolecular forces.[3][6] Use the following logic flow to select the optimal solvent.

Figure 1: Decision tree for solvent selection based on visual and spectral feedback.

Detailed Solvent Recommendations

| Solvent | Polarity ( | Suitability for this Amide | Mechanism of Action | Recommendation |

| CDCl₃ | 4.8 | Low | Non-polar; promotes intermolecular H-bonding (dimerization).[1][2][3][4][5][6] | Avoid for |

| Acetone-d₆ | 20.7 | Medium | Moderate H-bond acceptor; disrupts weak dimers.[1][2][3][4][5][6] | First Alternative. Often sharpens amide peaks without the recovery issues of DMSO.[1][2][3][5][6] |

| DMSO-d₆ | 46.7 | High | Strong H-bond acceptor; completely solvates the NH, breaking aggregates.[1][2][3][4][5][6] | Gold Standard for solubility.[1][2][3][5][6] Warning: High boiling point makes sample recovery difficult. |

| MeOD-d₄ | 32.7 | Medium | Protic solvent; exchanges with Amide-NH.[1][2][3][4][5][6] | Use with Caution. The amide proton signal will disappear (exchange with D), losing structural info.[1][2][3][4][6] |

Part 3: Advanced Troubleshooting Protocols

Scenario A: "I need to see the Amide-NH proton, but it's broad."

Root Cause: Quadrupolar broadening (from

-

Solvent: Use DMSO-d₆ .[1][2][3][4][5][6][7][8][9] It forms a strong H-bond with the NH, "locking" it in place and slowing exchange, which sharpens the peak.[3][6]

-

Temperature: If still broad, heat the probe to 323 K (50°C) . This pushes the exchange regime to the "fast" limit, collapsing rotamers into a sharp average signal.[3][6]

Scenario B: "I have limited sample (<1 mg) and solubility is poor."

Root Cause: Detection limit issues compounded by solubility.[1][2][3][4][5][6] Protocol:

-

Micro-cell / Shigemi Tubes: Use a susceptibility-matched Shigemi tube.[1][2][3][4][5][6] This restricts the solvent volume to the active coil area (~200

L instead of 600 -

Solvent: Use 100% DMSO-d₆ to ensure maximum solubility in the reduced volume.[1][2][3][4][5][6]

Scenario C: "I need to recover my sample after using DMSO."

Root Cause: DMSO has a high boiling point (189°C), making rotary evaporation difficult.[1][2][3][4][5][6][10] Protocol:

-

Lyophilization: Freeze the DMSO sample and sublime it (requires a specialized freeze-dryer).

-

Aqueous Workup: Add 5 mL water to the NMR tube contents, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄. The hydrophobic difluorophenyl group ensures the compound partitions into the organic layer.[3][6]

-

Smart Evaporation: Use vacuum-assisted vortex evaporation (e.g., BioChromato Smart Evaporator) which is designed to remove DMSO/DMF without heating to decomposition temperatures.[1][2][3][4][5][6]

Part 4: Reference Data & Citations

Table 2: Chemical Shift Expectations in DMSO-d₆ vs. CDCl₃ Note: Amide protons typically shift downfield in DMSO due to H-bonding.[1][2][3][4][5][6]

| Proton Environment | Approx | Approx | Notes |

| Amide -NH | 6.5 - 7.5 ppm (Broad) | 8.0 - 9.5 ppm (Sharp) | Diagnostic shift.[1][2][3][4][5][6] |

| 4.4 - 4.6 ppm | 4.5 - 4.8 ppm | Deshielded by Cl and Carbonyl.[1][2][3][4][5][6] | |

| Aromatic (Difluoro) | 6.9 - 7.5 ppm | 7.1 - 7.8 ppm | Complex splitting due to |

References:

-

Babij, N. R., et al. (2016).[1][2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Link[1][2][3][4][5][6]

-

Fulmer, G. R., et al. (2010).[1][2][3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1][2][3][4][5][6]

-

Abraham, R. J., et al. (2006).[1][2][3][4][5][6][7] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link[1][2][3][4][5][6]

-

Grounding: Explains the mechanistic shift of amide protons when switching from CDCl3 to DMSO.

-

-

BioChromato. (2018).[1][2][3][4][5][6] NMR Solvent Selection and Sample Recovery. Link

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. 2-chloro-N-(3,4-dimethylphenyl)propanamide | C11H14ClNO | CID 11586530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-chloro-n-(3,4-difluorophenyl)propanamide (C9H8ClF2NO) [pubchemlite.lcsb.uni.lu]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Propanamide - Wikipedia [en.wikipedia.org]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. NMR 溶剂 [sigmaaldrich.cn]

- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]

Validation & Comparative

A Comparative Guide to the FT-IR Absorption Bands of 2-chloro-N-(3,4-difluorophenyl)propanamide

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) absorption bands for the compound 2-chloro-N-(3,4-difluorophenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contrasting the predicted spectral features of the target molecule with experimental data from structurally analogous compounds. The objective is to facilitate the identification and characterization of this and similar molecules through vibrational spectroscopy.

The Diagnostic Power of FT-IR in Molecular Characterization

FT-IR spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure. For a molecule like 2-chloro-N-(3,4-difluorophenyl)propanamide, which possesses a secondary amide linkage, an aromatic ring with fluorine substituents, and an alkyl chloride, FT-IR spectroscopy is an invaluable tool for structural confirmation and purity assessment.

Predicted FT-IR Absorption Profile of 2-chloro-N-(3,4-difluorophenyl)propanamide

Below is a table summarizing the predicted characteristic absorption bands for 2-chloro-N-(3,4-difluorophenyl)propanamide.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aryl Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | CH₃ and CH | ~2900 | Medium to Weak |

| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1700 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Strong |

| C-N Stretch / N-H Bend (Amide III) | Secondary Amide | 1250 - 1350 | Medium |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

| C-Cl Stretch | Alkyl Chloride | 600 - 800 | Medium to Weak |

Comparative Spectral Analysis

To provide a robust analytical context, we will compare the predicted spectrum of our target molecule with the experimental FT-IR data of three related compounds: Acetanilide, 2-Chloropropanamide, and 3,4-Difluoroaniline. This comparison will highlight how specific structural modifications influence the vibrational spectrum.

Acetanilide: The Unsubstituted N-Aryl Amide Benchmark

Acetanilide serves as an excellent baseline, representing a simple secondary N-aryl amide without halogen substituents. Its spectrum is well-characterized and showcases the fundamental amide and aromatic absorptions.[1][2][3]

2-Chloropropanamide: Isolating the Chloro-Amide Moiety

This primary amide allows for the examination of the C-Cl and amide group vibrations in the absence of an aromatic ring.[4][5]

3,4-Difluoroaniline: The Difluorinated Aromatic Core

The spectrum of this precursor molecule provides the characteristic absorption frequencies for the 3,4-difluorinated phenyl group.[6]

Table 2: Comparative FT-IR Data (cm⁻¹)

| Vibrational Mode | 2-chloro-N-(3,4-difluorophenyl)propanamide (Predicted) | Acetanilide (Experimental) [1][3] | 2-Chloropropanamide (Experimental) [4][5] | 3,4-Difluoroaniline (Experimental) [6] |

| N-H Stretch | 3300 - 3500 | ~3300 | ~3400 & ~3200 (doublet for primary amide) | ~3400 & ~3300 (doublet for primary amine) |

| C=O Stretch (Amide I) | 1650 - 1700 | ~1660 | ~1650 | N/A |

| N-H Bend (Amide II) | 1510 - 1570 | ~1540 | ~1630 | ~1620 |

| C-F Stretch | 1100 - 1300 | N/A | N/A | ~1280 & ~1180 |

| C-Cl Stretch | 600 - 800 | N/A | ~750 | N/A |

Analysis of Spectral Differences:

-

N-H Stretching Region: Our target molecule, being a secondary amide, is expected to show a single N-H stretching band, similar to acetanilide. In contrast, 2-chloropropanamide (a primary amide) and 3,4-difluoroaniline (a primary amine) exhibit two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.[7][8]

-

Amide I and II Bands: The C=O stretch (Amide I) is a strong and reliable indicator of the amide group.[9][10] Its position in our target molecule is anticipated to be in the typical range for secondary amides, comparable to acetanilide. The N-H bend (Amide II) is also a characteristic feature. The electron-withdrawing nature of the difluorophenyl ring in our target molecule may cause a slight shift in the Amide I and II bands compared to acetanilide.

-

C-F and C-Cl Stretching Regions: The most significant differences will appear in the lower wavenumber region. The strong C-F stretching absorptions from the difluorinated ring are expected between 1100 and 1300 cm⁻¹.[11] The C-Cl stretch from the chloropropionyl moiety will likely appear in the 600-800 cm⁻¹ range, a region often referred to as the fingerprint region.[12] These bands will be absent in the spectrum of acetanilide.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of a solid sample such as 2-chloro-N-(3,4-difluorophenyl)propanamide, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

The standard spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Rationale for Experimental Choices:

-

ATR-FTIR: This technique is favored for solid samples as it requires no sample dilution (as in KBr pellets) and provides high-quality, reproducible spectra. The path length is independent of sample thickness, leading to consistent results.

-

Diamond ATR Crystal: A diamond crystal is chosen for its robustness and broad spectral range, making it suitable for a wide variety of samples.

-

4 cm⁻¹ Resolution: This resolution is sufficient for most routine characterization of organic compounds, providing a good balance between spectral detail and measurement time.

Visualizing Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Figure 1: Molecular structure of 2-chloro-N-(3,4-difluorophenyl)propanamide.

Figure 2: Workflow for FT-IR analysis using the ATR technique.

Conclusion

The FT-IR spectrum of 2-chloro-N-(3,4-difluorophenyl)propanamide is predicted to exhibit a unique combination of absorption bands characteristic of its secondary amide, difluorinated aromatic, and alkyl chloride moieties. By understanding the expected positions and intensities of these bands and comparing them to structurally related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, further empowering scientific investigation in the field of drug development and chemical synthesis.

References

-

Chalapathi, V. V., & Ramiah, K. V. (1968). VIBRATIONAL SPECTRA AND NORMAL VIBRATIONS OF ACETANILIDE AND N-DEUTERATED ACETANILIDE. Proceedings of the Indian Academy of Sciences - Section A, 68(4), 109-119. [Link]

-

O'Sullivan, D. G., & Sadler, P. W. (1957). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Journal of the Chemical Society, 2916-2919. [Link]

-

St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Retrieved from [Link]

-